Tutin

Description

Properties

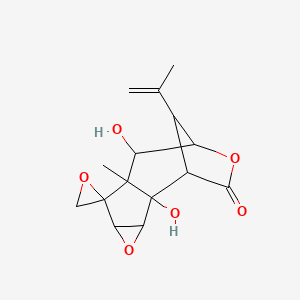

IUPAC Name |

2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-5(2)6-7-12(17)20-8(6)9(16)13(3)14(4-19-14)10-11(21-10)15(7,13)18/h6-11,16,18H,1,4H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAZWUJBLXKBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301000206 | |

| Record name | 1b,6-Dihydroxy-6a-methyl-8-(prop-1-en-2-yl)hexahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79029-98-4, 2571-22-4 | |

| Record name | 1b,6-Dihydroxy-6a-methyl-8-(prop-1-en-2-yl)hexahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2571-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide to the Compound Tutin for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tutin is a potent neurotoxin found in plants of the Coriaria genus. It is a sesquiterpene lactone that acts as a non-competitive antagonist of glycine receptors, leading to severe convulsant effects. This technical guide provides a comprehensive overview of the chemical, physical, and toxicological properties of this compound, along with detailed experimental protocols and visualizations of its mechanism of action. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is a white, odorless crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1aS,1bR,2R,5S,6S,6aR,7R,7aR,8R)-1b,6-dihydroxy-6a-methyl-8-(prop-1-en-2-yl)hexahydrospiro[2,5-methanooxireno[1][2]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-3(2H)-one | |

| Molecular Formula | C₁₅H₁₈O₆ | |

| Molecular Weight | 294.30 g/mol | |

| CAS Number | 2571-22-4 | |

| Melting Point | 209-212 °C | |

| Solubility | Water: Sparingly solubleEthanol: SolubleMethanol: SolubleChloroform: SolubleDMSO: Soluble | |

| Appearance | White, odorless crystals |

Table 1: Chemical and Physical Properties of this compound

Toxicological Properties

This compound is a highly toxic compound. The primary mechanism of toxicity is through the antagonism of inhibitory glycine receptors in the central nervous system. This leads to a state of hyperexcitability, resulting in convulsions and, in severe cases, death.

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Mouse | Intraperitoneal | 3.0 |

Table 2: Acute Toxicity of this compound (LD₅₀)

Mechanism of Action and Signaling Pathway

This compound exerts its neurotoxic effects by acting as a potent, non-competitive antagonist of the glycine receptor (GlyR), a ligand-gated chloride ion channel. Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem.

Glycine Receptor Antagonism

Under normal physiological conditions, the binding of glycine to its receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus mediating an inhibitory effect.

This compound binds to a site on the GlyR that is distinct from the glycine binding site, and in doing so, it prevents the channel from opening, even when glycine is bound. This non-competitive antagonism blocks the inhibitory signal, leading to disinhibition and excessive neuronal firing.

Downstream Signaling Effects

The blockade of inhibitory glycinergic neurotransmission by this compound results in a cascade of downstream effects, contributing to neuronal hyperexcitability:

-

Increased Neuronal Firing: The primary consequence of GlyR antagonism is an increase in the firing rate of postsynaptic neurons.

-

Elevated Intracellular Calcium: The increased neuronal activity leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺).

-

Activation of CREB: The rise in intracellular Ca²⁺ can activate various signaling pathways, including the phosphorylation and activation of the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB (pCREB) is a transcription factor that can modulate the expression of genes involved in neuronal plasticity and survival.

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and analysis of this compound.

Determination of Melting Point

Objective: To determine the melting point range of a solid this compound sample.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered this compound into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the powder.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to obtain an approximate melting point range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat the block again, but this time at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.

Determination of Acute Oral Toxicity (LD₅₀) in Rodents (Up-and-Down Procedure - UDP)

Objective: To determine the median lethal dose (LD₅₀) of this compound following oral administration to a rodent species (e.g., rats). This protocol is a guideline and should be adapted based on specific institutional and regulatory requirements (e.g., OECD Guideline 425).

Materials:

-

This compound

-

Vehicle for administration (e.g., water, saline, or a suitable oil)

-

Experimental animals (e.g., Sprague-Dawley rats, typically one sex, often females)

-

Oral gavage needles

-

Syringes

-

Animal balance

-

Cages with appropriate housing conditions

Procedure:

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions are made from this stock to achieve the desired dosing concentrations.

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least 5 days prior to the study.

-

Fasting: Fast the animals overnight (with access to water) before dosing.

-

Dosing:

-

The first animal receives a dose one step below the best estimate of the LD₅₀. If no prior information is available, a default starting dose (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 1750, or 2000 mg/kg) is used.

-

Administer the dose by oral gavage. The volume administered should be kept constant by varying the concentration of the dosing solution.

-

-

Observation:

-

Observe the animal closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

-

Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

-

Subsequent Dosing (Up-and-Down Method):

-

If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

A minimum of 48 hours should elapse between dosing each animal to allow for the observation of delayed toxicity.

-

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

The following diagram illustrates the workflow for the Up-and-Down Procedure for LD₅₀ determination.

Patch-Clamp Electrophysiology for Glycine Receptor Antagonism

Objective: To characterize the inhibitory effect of this compound on glycine-evoked currents in neurons.

Materials:

-

Cultured neurons (e.g., spinal cord neurons) or brain slices

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Perfusion system

-

External and internal pipette solutions

-

Glycine

-

This compound

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber on the microscope stage and continuously perfuse with external solution.

-

Whole-Cell Configuration:

-

Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply glycine (e.g., 100 µM) for a short duration (e.g., 2 seconds) using the perfusion system to evoke an inward chloride current (at this holding potential with a low intracellular chloride concentration).

-

After establishing a stable baseline of glycine-evoked currents, co-apply this compound at various concentrations with glycine.

-

Record the currents in the absence and presence of different concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the glycine-evoked currents.

-

Calculate the percentage of inhibition of the glycine current by each concentration of this compound.

-

Plot a concentration-response curve and determine the IC₅₀ value for this compound's inhibition of the glycine receptor.

-

Western Blot for CREB Phosphorylation

Objective: To determine if this compound treatment leads to an increase in the phosphorylation of CREB in neuronal cells.

Materials:

-

Cultured neuronal cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Cell Treatment: Treat cultured neuronal cells with this compound at various concentrations and for different time points. Include an untreated control.

-

Cell Lysis: Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with the anti-total-CREB antibody to normalize the phospho-CREB signal to the total amount of CREB protein.

Conclusion

This technical guide provides a detailed overview of the properties of this compound for researchers. The information on its chemical characteristics, toxicological profile, and mechanism of action, combined with specific experimental protocols, serves as a valuable resource for those working with this potent neurotoxin. The provided visualizations of the signaling pathway and experimental workflows are intended to facilitate a deeper understanding of this compound's biological effects. Researchers should always handle this compound with extreme caution in a controlled laboratory setting, adhering to all relevant safety protocols.

References

An In-depth Technical Guide on the Binding Affinity of Tutin to the Glycine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of tutin, a potent neurotoxin, on the glycine receptor (GlyR). The document is intended for researchers, scientists, and professionals in drug development who are interested in the neurotoxicology of this compound and its interactions with inhibitory neurotransmitter receptors.

Quantitative Analysis of this compound's Binding Affinity

This compound acts as a competitive antagonist at glycine receptors, leading to a reduction in the inhibitory neurotransmission in the central nervous system. The potency of this antagonism has been quantified through the determination of the half-maximal inhibitory concentration (IC50) on various glycine receptor subunit compositions. The following table summarizes the key quantitative data from electrophysiological studies.

| Receptor Subunit Composition | IC50 (µM) | Cell Line | Reference |

| α1 Homomeric | 35 ± 1 | HEK 293 | [1] |

| α2 Homomeric | 15 ± 3 | HEK 293 | [1] |

| α1β Heteromeric | 51 ± 4 | HEK 293 | [1] |

| α2β Heteromeric | 41 ± 8 | HEK 293 | [1] |

Experimental Protocols

The primary method for characterizing the binding affinity of this compound to glycine receptors has been through electrophysiological recordings, specifically the whole-cell patch-clamp technique, on Human Embryonic Kidney 293 (HEK 293) cells transiently expressing specific glycine receptor subunits.

Transient Transfection of Glycine Receptor Subunits in HEK 293 Cells

This protocol describes the transient transfection of plasmid DNA encoding for glycine receptor subunits into HEK 293 cells for subsequent electrophysiological analysis.

Materials:

-

HEK 293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)

-

Plasmid DNA encoding for desired glycine receptor subunits (e.g., α1, α2, β)

-

Transfection reagent (e.g., Lipofectamine™ LTX)

-

Opti-MEM™ I Reduced Serum Medium

-

Appropriate tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed HEK 293 cells in a 24-well plate at a density of 0.5 -1.25 x 10^5 cells per well in 0.5 mL of complete growth medium. The cells should be 50–80% confluent on the day of transfection.

-

DNA-Transfection Reagent Complex Formation:

-

For each well to be transfected, dilute 0.5 µg of plasmid DNA into 100 µL of Opti-MEM™ I Reduced Serum Medium.

-

Add 0.75-1.75 µL of Lipofectamine™ LTX Reagent to the diluted DNA solution, mix gently, and incubate for 30 minutes at room temperature to allow for the formation of DNA-reagent complexes.

-

-

Transfection:

-

Add the 100 µL of the DNA-reagent complexes to each well containing the HEK 293 cells.

-

Gently rock the plate back and forth to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for the expression of the glycine receptor subunits before proceeding with electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording glycine-activated currents from transfected HEK 293 cells in the whole-cell patch-clamp configuration to assess the inhibitory effect of this compound.

Materials:

-

Transfected HEK 293 cells expressing glycine receptors

-

Patch-clamp rig (inverted microscope, amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with CsOH).

-

Glycine stock solution

-

This compound stock solution

Procedure:

-

Preparation:

-

Place the coverslip with transfected cells into the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Obtaining a Gigaseal and Whole-Cell Configuration:

-

Approach a transfected cell with the recording pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Recording Glycine-Activated Currents:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a known concentration of glycine (e.g., the EC50 concentration) using a fast perfusion system to elicit a baseline current response.

-

-

Application of this compound:

-

Co-apply varying concentrations of this compound with the same glycine concentration to the cell.

-

Record the resulting currents and measure the degree of inhibition compared to the baseline response.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the concentration of this compound.

-

Fit the data with a dose-response curve to determine the IC50 value.

-

Visualizations

Glycine Receptor Signaling Pathway and this compound Inhibition

Caption: Glycine receptor activation by glycine leads to chloride influx and hyperpolarization. This compound competitively antagonizes this action.

Experimental Workflow for Determining this compound's IC50

Caption: Workflow for determining the IC50 of this compound on glycine receptors using whole-cell patch-clamp electrophysiology.

References

Tutin's Neurotoxicity: An In-depth Technical Guide to its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tutin, a potent neurotoxin found in plants of the Coriaria genus, exerts its toxic effects primarily by disrupting inhibitory neurotransmission and activating specific intracellular signaling pathways, leading to neuronal hyperexcitability and seizures. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neurotoxicity. It details the toxin's interactions with key molecular targets, including glycine receptors (GlyR), γ-aminobutyric acid (GABA) receptors, and the calcium-dependent phosphatase calcineurin. This document summarizes quantitative data on these interactions, outlines detailed experimental protocols for studying this compound's effects, and provides visual representations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a sesquiterpene lactone that acts as a potent convulsant.[1] Historically, human poisoning has occurred through the consumption of honey contaminated with honeydew from insects that have fed on tutu plants.[2] The clinical manifestations of this compound poisoning include vomiting, delirium, severe seizures, and in some cases, coma and death, highlighting its potent neurotoxic nature.[3] At the molecular level, this compound's toxicity stems from its ability to interfere with inhibitory synaptic transmission and modulate crucial neuronal signaling cascades.

Core Molecular Mechanisms of this compound Neurotoxicity

This compound's neurotoxic effects are primarily attributed to its action on several key molecular targets within the central nervous system.

Antagonism of Inhibitory Neurotransmitter Receptors

This compound is a potent antagonist of the two major inhibitory neurotransmitter systems in the central nervous system: glycinergic and GABAergic systems. This dual antagonism leads to a significant reduction in inhibitory signaling, resulting in neuronal hyperexcitability and seizures.

This compound acts as a competitive antagonist at glycine receptors, which are ligand-gated chloride ion channels crucial for inhibitory neurotransmission, particularly in the spinal cord and brainstem.[4][5] By blocking the action of glycine, this compound prevents the influx of chloride ions that would normally hyperpolarize the neuron, thus making it more susceptible to firing action potentials.

Similar to its effect on glycine receptors, this compound also inhibits the function of GABA receptors, the primary inhibitory receptors in the brain.[1][6] While the exact binding site and subtype selectivity are less characterized than for glycine receptors, the overall effect is a reduction in GABA-mediated inhibition, further contributing to the hyperexcitable state of the nervous system.

Activation of Calcineurin

More recent research has identified calcineurin (CN), a calcium/calmodulin-dependent serine/threonine phosphatase, as a direct target of this compound.[6][7] this compound has been shown to bind to the active site of the catalytic subunit of calcineurin, leading to its activation.[6][7]

Activated calcineurin can dephosphorylate a variety of substrate proteins, including ion channels and transcription factors, leading to downstream effects on neuronal function. The activation of calcineurin by this compound represents a novel mechanism of its neurotoxicity, independent of its effects on inhibitory receptors.

Downstream Effects on Excitatory and Other Signaling Pathways

The primary actions of this compound on inhibitory receptors and calcineurin lead to a cascade of downstream effects that further exacerbate neuronal hyperexcitability.

The hyperexcitable state induced by the blockade of inhibitory neurotransmission can lead to excessive activation of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptor critical for excitatory neurotransmission. Furthermore, calcineurin activation has been shown to modulate NMDA receptor function.[6][7] This over-activation of NMDA receptors contributes to excitotoxicity and the generation of seizures.[8]

There is evidence to suggest that voltage- and Ca2+- activated K+ (BK) channels may also be involved in the signaling pathways affected by this compound.[6][7] The precise mechanism of this involvement is still under investigation but may be a compensatory response to the initial hyperexcitability or a direct consequence of the altered intracellular signaling environment.

Quantitative Data on this compound's Molecular Interactions

The following table summarizes the available quantitative data on the interaction of this compound with its primary molecular targets.

| Target | Receptor Subtype | This compound Effect | IC50 (µM) | Reference |

| Glycine Receptor | α1 homomeric | Inhibition | 35 ± 1 | [9] |

| α2 homomeric | Inhibition | 15 ± 3 | [9] | |

| α1β heteromeric | Inhibition | 51 ± 4 | [9] | |

| α2β heteromeric | Inhibition | 41 ± 8 | [9] |

Signaling Pathways and Experimental Workflows

This compound's Impact on Inhibitory Neurotransmission

The following diagram illustrates the antagonistic effect of this compound on both glycine and GABA receptors, leading to reduced chloride influx and neuronal hyperexcitability.

This compound-Mediated Activation of Calcineurin and Downstream Effects

This diagram illustrates the activation of calcineurin by this compound and its subsequent influence on NMDA receptors.

Experimental Workflow: Thermal Proteome Profiling (TPP)

The following diagram outlines the workflow for Thermal Proteome Profiling (TPP), a method used to identify the direct molecular targets of a compound like this compound.

Experimental Protocols

Patch-Clamp Electrophysiology for Glycine Receptor Antagonism

This protocol is adapted from studies investigating the effects of this compound on glycine receptors expressed in HEK 293 cells.[9]

-

Cell Culture and Transfection:

-

Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Cells are transiently transfected with cDNAs encoding the desired glycine receptor subunits (e.g., α1, α2, α1β, α2β) using a suitable transfection reagent (e.g., Lipofectamine 2000). A fluorescent protein marker (e.g., EGFP) is often co-transfected to identify successfully transfected cells.

-

Recordings are typically performed 24-48 hours post-transfection.

-

-

Electrophysiological Recordings:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The external solution contains (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4.

-

The internal pipette solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 MgCl₂, and 0.5 GTP, with the pH adjusted to 7.2.

-

Glycine-evoked currents are elicited by rapid application of glycine at its EC₅₀ concentration using a fast-perfusion system.

-

This compound is applied at various concentrations to determine its inhibitory effect on the glycine-evoked currents.

-

Data are acquired using a patch-clamp amplifier and appropriate software. The concentration-response curves for this compound inhibition are fitted with the Hill equation to determine the IC₅₀ values.

-

Animal Model of this compound-Induced Seizures

This protocol is based on the establishment of a rat model of acute seizures induced by this compound.

-

Animal Preparation:

-

Adult male Sprague-Dawley rats are used.

-

Animals are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium).

-

A guide cannula is stereotaxically implanted into a lateral cerebral ventricle for intracerebroventricular (ICV) microinjection.

-

Electrodes are implanted for electroencephalogram (EEG) recording.

-

Animals are allowed to recover from surgery for at least one week.

-

-

This compound Administration and Seizure Monitoring:

-

This compound is dissolved in artificial cerebrospinal fluid (aCSF).

-

A microinjection of this compound is administered into the lateral ventricle via the implanted cannula.

-

Immediately following the injection, behavioral seizures are observed and scored using a standardized scale (e.g., the Racine scale).

-

EEG activity is continuously recorded to monitor for epileptiform discharges.

-

The latency to the first seizure, the severity and duration of seizures, and the characteristics of the EEG recordings are quantified.

-

Conclusion

This compound's neurotoxicity is a multifaceted process arising from its potent antagonism of inhibitory glycine and GABA receptors, coupled with its ability to activate the calcineurin signaling pathway. This dual-pronged assault on neuronal function leads to a state of hyperexcitability that manifests as severe seizures. The detailed understanding of these molecular mechanisms, supported by quantitative data and robust experimental models, is crucial for the development of effective therapeutic strategies for this compound poisoning and provides valuable insights into the fundamental processes of neuronal excitability and seizure generation. This guide serves as a foundational resource for researchers and drug development professionals working to unravel the complexities of neurotoxins and develop novel neuroprotective agents.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Activation of Ca2+ phosphatase Calcineurin regulates Parkin translocation to mitochondria and mitophagy in flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activity-dependent induction of tonic calcineurin activity mediates a rapid developmental downregulation of NMDA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted therapy for head and neck cancer: signaling pathways and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of calcineurin A subunit phosphatase activity by its calcium-binding B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotine-induced changes in neurotransmitter levels in brain areas associated with cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.chalmers.se [research.chalmers.se]

- 9. researchgate.net [researchgate.net]

Tutin's Convulsant Effect: A Technical Guide on its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the convulsant properties of tutin, a sesquiterpene lactone neurotoxin. Historically known for its antagonistic effects on inhibitory neurotransmitter receptors, recent research has unveiled a more complex mechanism of action involving the direct activation of the phosphatase calcineurin. This document synthesizes quantitative data from key studies, details relevant experimental methodologies, and visualizes the underlying molecular pathways and workflows to offer a comprehensive resource for professionals in neuroscience and pharmacology.

Quantitative Data Summary

The convulsant and toxic effects of this compound have been quantified across several experimental models. The following tables summarize the key dose-response relationships and inhibitory concentrations identified in the literature.

Table 1: In Vivo Toxicity and Convulsant Doses

This table presents the median lethal dose (LD50) and median convulsive dose (CD50) of this compound in rodent models. These values are critical for understanding the toxin's potency and for designing in vivo experimental paradigms.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Not Specified | ~5 mg/kg | [1] |

| LD50 | Rat (Norway) | Oral Gavage | 55 mg/kg (lethal to 100% of animals) | [1] |

| CD50 | Mouse | Not Specified | A dose of 2.0 mg/kg (i.p.) was sufficient to induce seizures. | [2] |

Table 2: In Vitro Inhibition of Glycine Receptors (GlyRs)

This compound acts as a competitive antagonist at glycine receptors. The half-maximal inhibitory concentrations (IC50) vary depending on the subunit composition of the receptor, as detailed below from studies using HEK 293 cells expressing recombinant GlyRs.

| Receptor Subtype | IC50 (μM) | Reference |

| α1 Homomeric | 35 ± 1 | [3] |

| α2 Homomeric | 15 ± 3 | [3] |

| α1β Heteromeric | 51 ± 4 | [3] |

| α2β Heteromeric | 41 ± 8 | [3] |

Table 3: Effects on Neurotransmitter Systems and Intracellular Signaling

This compound significantly alters neuronal signaling beyond direct receptor antagonism. Its effects include changes in neurotransmitter balance and activation of key intracellular enzymes.

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Glycinergic Current Inhibition | Spinal Neurons | 1-1000 µM | Concentration-dependent inhibition | [4][5] |

| Glutamate/GABA Ratio | Mouse Brain (in vivo) | 2 mg/kg (i.p.) | Significant increase in the intercellular ratio | [2] |

| Calcineurin (CN) Activity | Mouse Hippocampus & Cortex | 1.6 - 2.2 mg/kg | Dose-dependent increase in CN activity | [2] |

| Calcineurin (CN) Activity | In vitro Assay | Not Specified | Dose-dependent activation | [2] |

Key Experimental Protocols

The following sections provide detailed methodologies for pivotal experiments used to elucidate the convulsant mechanism of this compound.

Protocol: In Vivo Seizure Induction and Monitoring in Mice

This protocol is used to assess the convulsant effects of this compound in a live animal model and to monitor the associated neural activity via electroencephalography (EEG).

-

Animal Model: C57BL/6 mice are commonly used.[4] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline). A convulsant dose, typically 2 mg/kg, is administered via intraperitoneal (i.p.) injection.[2]

-

EEG Electrode Implantation (for chronic studies):

-

Mice are anesthetized, and their heads are fixed in a stereotaxic frame.

-

Small burr holes are drilled through the skull over the cortical regions of interest.

-

Recording electrodes are implanted, and a reference electrode is placed over the cerebellum. The assembly is secured with dental cement.

-

Animals are allowed a recovery period post-surgery.

-

-

Seizure Monitoring and Scoring:

-

Following this compound injection, mice are placed in an observation chamber.

-

Behavioral seizures are monitored and can be scored using a standardized scale (e.g., the Racine scale).

-

EEG signals are recorded continuously to detect epileptiform discharges, such as high-amplitude, high-frequency spiking.[2]

-

-

Data Analysis: The latency to the first seizure, seizure duration, and seizure severity are quantified. EEG data is analyzed for changes in power spectral density and spike-wave discharge patterns.

Protocol: Whole-Cell Patch-Clamp Recording of Glycine Receptors

This electrophysiological technique is used to measure the inhibitory effect of this compound on glycine-evoked currents in individual cells.

-

Cell Preparation:

-

Electrophysiology Setup:

-

Cells are placed on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Glass micropipettes (electrodes) with a tip resistance of 3-5 MΩ are filled with an internal solution.

-

The whole-cell configuration is established by forming a gigaseal between the pipette tip and the cell membrane, followed by the application of gentle suction to rupture the membrane patch.

-

-

Data Acquisition:

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Glycine is applied to the cell at its EC50 concentration to evoke a baseline current.

-

This compound is co-applied with glycine at various concentrations (e.g., 1-1000 µM).[4][5]

-

The resulting currents are recorded, amplified, and digitized.

-

-

Analysis: The peak amplitude of the glycine-evoked current in the presence of this compound is compared to the baseline current. A concentration-response curve is generated to calculate the IC50 value for this compound's inhibitory effect.[3]

Protocol: In Vivo Microdialysis for Neurotransmitter Analysis

This protocol allows for the sampling and measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Surgical Implantation:

-

Mice are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into a target brain region, such as the hippocampus or cortex.

-

The cannula is fixed to the skull with dental cement.

-

-

Microdialysis Procedure:

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the flowing aCSF.

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after the administration of this compound.

-

-

Neurotransmitter Quantification:

-

The concentrations of glutamate and GABA in the collected dialysate are measured using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[2]

-

-

Data Analysis: Changes in the extracellular concentrations of glutamate and GABA, and particularly the glutamate/GABA ratio, are calculated relative to baseline levels before this compound injection.[2]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes involved in this compound research.

Caption: this compound's dual mechanism leading to neuronal hyperexcitability.

Caption: Standardized workflow for assessing this compound's convulsant effects in vivo.

Caption: Convergence of molecular findings to explain this compound-induced seizures.

References

- 1. newzealandecology.org [newzealandecology.org]

- 2. The toxic natural product this compound causes epileptic seizures in mice by activating calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Inhibitory effects of this compound on glycine receptors in spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Isolation of Tutin from Coriaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isolation and quantification of tutin, a potent neurotoxin, from various species of the genus Coriaria. This compound and related sesquiterpene lactones are of significant interest to the scientific community due to their neurotoxic properties and potential pharmacological applications. This document outlines detailed experimental protocols for extraction, purification, and quantitative analysis of this compound. Furthermore, it delves into the molecular mechanisms of this compound's neurotoxicity, visualizing the key signaling pathways affected. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, toxicology, and drug development.

Introduction

The genus Coriaria, commonly known as tutu, encompasses several plant species notorious for producing a group of picrotoxane-type sesquiterpene lactones, with this compound being one of the most prominent and toxic constituents.[1] These compounds are responsible for the neurotoxic effects observed in livestock and humans upon ingestion of various parts of the plant.[2] The primary mechanism of this compound's toxicity involves its interaction with inhibitory neurotransmitter receptors in the central nervous system, leading to convulsions and, in severe cases, death.[3] Despite its toxicity, the unique chemical structure and potent biological activity of this compound make it a subject of interest for neuropharmacological research and as a potential scaffold for the development of new therapeutic agents.

This guide details the essential procedures for the isolation and characterization of this compound from Coriaria species, with a focus on providing reproducible experimental protocols and quantitative data.

Extraction and Purification of this compound

The isolation of this compound from Coriaria plant material is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The selection of the appropriate plant part and extraction method is crucial for maximizing the yield of this compound.

Plant Material and Preliminary Processing

Fresh or dried leaves, stems, and fruits of Coriaria species can be used for the extraction of this compound.[2] For optimal results, the plant material should be finely ground to increase the surface area for solvent penetration.

Extraction Methods

Several extraction techniques can be employed to isolate this compound from the plant matrix. The choice of method can significantly impact the extraction efficiency and the purity of the initial extract.

-

Maceration: This is a simple and widely used method involving the soaking of the plant material in a suitable solvent for an extended period.[4]

-

Reflux Extraction: This technique utilizes heating to increase the extraction efficiency.[5]

-

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can enhance solvent penetration and reduce extraction time.[6]

-

Microwave-Assisted Extraction (MAE): This method employs microwave energy to rapidly heat the solvent and plant material, leading to a faster extraction process.[5]

Table 1: Comparison of Extraction Methods for Compounds from Plant Material

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may result in lower yields.[4] |

| Reflux Extraction | Boiling the solvent with the plant material to increase extraction efficiency. | Higher extraction efficiency than maceration.[5] | Requires heating, potential for degradation of thermolabile compounds. |

| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Reduced extraction time, increased yield.[6] | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to rapidly heat the solvent and plant material. | Very fast extraction times, high efficiency.[5] | Requires specialized equipment, potential for localized overheating. |

Experimental Protocol: Solvent Extraction

The following protocol describes a general procedure for the solvent extraction of this compound from Coriaria leaves.

-

Preparation: Weigh 100 g of dried and powdered Coriaria leaves.

-

Extraction: Place the powdered leaves in a flask and add 1 L of 80% methanol.

-

Maceration: Allow the mixture to stand at room temperature for 48 hours with occasional shaking.

-

Filtration: Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

Purification by Solvent-Solvent Partitioning

Solvent-solvent partitioning is a crucial step to separate compounds based on their differential solubility in immiscible solvents.[7][8] This technique is effective for the initial fractionation of the crude extract.

Table 2: Solvents for Partitioning of Plant Extracts

| Solvent | Polarity | Compounds Typically Extracted |

| n-Hexane | Non-polar | Lipids, chlorophylls, non-polar compounds |

| Dichloromethane | Moderately polar | Terpenoids, some alkaloids |

| Ethyl Acetate | Moderately polar | Flavonoids, phenolics, less polar glycosides |

| n-Butanol | Polar | Polar glycosides, saponins |

| Water | Highly polar | Sugars, amino acids, highly polar compounds |

Experimental Protocol: Solvent Partitioning

-

Dissolution: Dissolve the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Hexane Partitioning: Transfer the solution to a separatory funnel and add an equal volume of n-hexane. Shake vigorously and allow the layers to separate. Collect the hexane fraction. Repeat this step three times.

-

Ethyl Acetate Partitioning: To the remaining aqueous methanol layer, add an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the ethyl acetate fraction. Repeat this step three times.

-

Butanol Partitioning: To the remaining aqueous layer, add an equal volume of n-butanol. Shake vigorously and allow the layers to separate. Collect the n-butanol fraction. Repeat this step three times.

-

Concentration: Concentrate each fraction separately using a rotary evaporator. The this compound-rich fraction is typically found in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

Further purification of the this compound-rich fractions is achieved using chromatographic techniques.

-

Column Chromatography: This is a standard method for separating compounds based on their affinity for a stationary phase. Silica gel is a commonly used stationary phase for the purification of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is used for the final purification and quantification of this compound.[9][10][11][12]

Experimental Protocol: Column Chromatography

-

Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) slurried in n-hexane.

-

Sample Loading: Dissolve the concentrated ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1). Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling and Concentration: Combine the fractions containing this compound (identified by comparison with a standard) and concentrate them to obtain purified this compound.

Quantitative Analysis of this compound

Table 3: Parameters for HPLC-UV Quantification of this compound

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV detector at a wavelength of approximately 210 nm. |

| Injection Volume | 10-20 µL. |

| Quantification | Based on a calibration curve generated from a certified this compound standard. |

Table 4: Parameters for GC-MS Quantification of this compound

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[15] |

| Carrier Gas | Helium at a constant flow rate.[15] |

| Injector Temperature | 250°C.[15] |

| Oven Temperature Program | Ramped from an initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C). |

| Ionization Mode | Electron Ionization (EI). |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |

| Detection | Based on selected ion monitoring (SIM) of characteristic this compound fragments. |

Signaling Pathways Affected by this compound

This compound exerts its neurotoxic effects primarily by interfering with inhibitory neurotransmission in the central nervous system.

Antagonism of Glycine Receptors

This compound is a potent antagonist of the glycine receptor, an ionotropic receptor that mediates inhibitory neurotransmission, particularly in the spinal cord and brainstem.[3] By blocking the action of glycine, this compound disinhibits neuronal circuits, leading to hyperexcitability and convulsions.

Caption: this compound's antagonism of the glycine receptor.

Activation of Calcineurin

Recent studies have indicated that this compound can also activate calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[16] Calcineurin plays a crucial role in synaptic transmission and plasticity.[17] Its activation by this compound may contribute to the observed neurotoxic effects.

Caption: this compound-induced activation of the calcineurin signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the core methodologies for the isolation, purification, and quantification of this compound from Coriaria species. The experimental protocols and data presented are intended to serve as a practical resource for researchers in the fields of natural product chemistry, pharmacology, and toxicology. The elucidation of this compound's mechanisms of action, particularly its effects on glycine receptors and calcineurin signaling, opens avenues for further investigation into its neurotoxic properties and potential therapeutic applications. A thorough understanding of these processes is crucial for the development of strategies to mitigate this compound poisoning and to explore the pharmacological potential of this and related compounds.

References

- 1. Coriaria ruscifolia: Significance and symbolism [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effects of this compound on glycine receptors in spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps [mdpi.com]

- 5. Tannin extraction from Caesalpinia coriaria and Anacardium occidentalis. [wisdomlib.org]

- 6. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification by Solvent Extraction Using Partition Coefficient | Springer Nature Experiments [experiments.springernature.com]

- 9. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars | Scilit [scilit.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. mdpi.com [mdpi.com]

- 16. Calcineurin and Its Role in Synaptic Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activity-dependent induction of tonic calcineurin activity mediates a rapid developmental downregulation of NMDA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tutin: Analytical Standards, Methodologies, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tutin, a neurotoxin found in honey produced from the nectar of the tutu plant (Coriaria species). This document details available analytical standards and suppliers, outlines methodologies for its detection and quantification, and explores its molecular mechanism of action. The information presented is intended to support research, quality control, and drug development activities related to this compound.

This compound Analytical Standards

The availability of certified reference materials is critical for the accurate quantification of this compound in various matrices. These standards are essential for method validation, calibration, and ensuring the reliability of analytical data.

Commercial Suppliers of this compound Analytical Standards

While several companies supply a wide range of chemical standards, the availability of a certified this compound analytical standard is limited. The following table summarizes a key supplier identified. Researchers are advised to verify the current availability and product specifications directly with the suppliers.

| Supplier | Product Name | CAS Number | Format | Concentration | Notes |

| Sigma-Aldrich (TraceCERT®) | This compound acetonitrile 20ug/g nominal concentration, certified reference material | 2571-22-4 | Solution in acetonitrile | 20 µg/g | Certified reference material (CRM) produced in accordance with ISO/IEC 17025 and ISO 17034.[1] |

| Chiron | Not explicitly listed, but offers a wide range of reference materials. | - | - | - | Researchers may inquire directly for custom synthesis or availability.[2][3][4][5][6] |

| LGC Standards | Picrotoxin (a related compound) is available. | 124-87-8 | Solid | >95% | This compound is structurally related to picrotoxin, and LGC supplies picrotoxin standards.[7] Direct inquiry for this compound is recommended. |

Analytical Methodologies for this compound Determination

The primary analytical technique for the sensitive and selective quantification of this compound in complex matrices such as honey is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of this compound in Honey by LC-MS/MS

This protocol is a synthesis of methodologies reported for the analysis of this compound in honey.

2.1.1. Sample Preparation

-

Homogenization: Ensure the honey sample is thoroughly homogenized to guarantee a representative aliquot is taken for analysis.

-

Dilution: Accurately weigh a representative sample of honey (e.g., 1-5 g).

-

Extraction: Dilute the honey sample with a suitable solvent. A common approach involves dilution in water followed by extraction.[8]

-

Cleanup (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

2.1.2. LC-MS/MS Instrumental Parameters

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of this compound.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode. The choice of polarity should be optimized for this compound.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

-

MRM Transitions: Specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

-

2.1.3. Calibration and Quantification

A calibration curve is constructed by analyzing a series of known concentrations of the this compound certified reference material. The concentration of this compound in the unknown samples is then determined by interpolating their response against the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in honey samples.

Mechanism of Action: Neurotoxicity of this compound

This compound exerts its neurotoxic effects primarily by acting as a non-competitive antagonist of inhibitory neurotransmitter receptors in the central nervous system, specifically the γ-aminobutyric acid type A (GABA-A) and glycine receptors (GlyR).[9][10] This antagonism disrupts the normal inhibitory signaling in the brain and spinal cord, leading to neuronal hyperexcitability, which manifests as seizures and convulsions.[8][9]

Signaling Pathway of this compound's Neurotoxic Action

The binding of inhibitory neurotransmitters like GABA and glycine to their respective receptors (GABA-A and GlyR) opens an integrated chloride (Cl⁻) ion channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

This compound, similar in action to the well-characterized convulsant picrotoxin, binds to a site within or near the chloride ion channel pore of both GABA-A and glycine receptors.[11][12][13][14][15] This binding allosterically modulates the receptor, preventing the influx of chloride ions even when the neurotransmitter is bound. The consequence is a reduction in inhibitory neurotransmission and a state of uncontrolled neuronal firing.

The following diagram illustrates the antagonistic action of this compound on GABA-A and glycine receptors.

Molecular Interactions

Studies have shown that this compound inhibits both α1 and α2 homomeric glycine receptors in a concentration-dependent manner.[16] The inhibitory effect is competitive and reversible, suggesting a direct but non-permanent interaction with the receptor complex.[16] Interestingly, at low concentrations, this compound has been observed to potentiate the current through glycine receptors, indicating a complex modulatory role.[16] The mechanism of action is distinct from that of picrotoxin and ethanol, suggesting a unique binding site or interaction.[16] The antagonistic action of this compound on these crucial inhibitory receptors explains its potent convulsive and neurotoxic properties.[8]

References

- 1. This compound acetonitrile 20ug/g nominal concentration, certified reference material, TraceCERT 2571-22-4 [sigmaaldrich.com]

- 2. Reference materials | Chiron.no [chiron.no]

- 3. Referansematerialer | Chiron.no [chiron.no]

- 4. zeptometrix.com [zeptometrix.com]

- 5. Chiron Unsaturated Telomeric Acid, FTUCAs, and Unsaturated Acid Standards | Fisher Scientific [fishersci.ca]

- 6. Chiron ute i verden | Chiron.no [chiron.no]

- 7. assets.lgcstandards.com [assets.lgcstandards.com]

- 8. Inhibitory effects of this compound on glycine receptors in spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Picrotoxin - Wikipedia [en.wikipedia.org]

- 13. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. pnas.org [pnas.org]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

Tutin: A Comprehensive Technical Guide on its Chemical Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tutin, a potent neurotoxin found in the New Zealand tutu plant (Coriaria species), presents a significant area of study for neuropharmacology and toxicology. This technical guide provides an in-depth analysis of the chemical structure and biological function of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details this compound's complex chemical architecture, its mechanism of action as a potent antagonist of inhibitory neurotransmitter receptors, and quantifies its biological activity. Furthermore, it outlines detailed experimental methodologies for key assays and visualizes the affected signaling pathways and experimental workflows to facilitate a deeper understanding of this neurotoxin.

Chemical Structure and Properties

This compound (C₁₅H₁₈O₆) is a polyoxygenated polycyclic sesquiterpene belonging to the picrotoxane family of neurotoxins.[1] Its rigid, cage-like structure is characterized by a highly strained skeleton that includes two epoxide rings and a lactone functional group.[1] The molecule possesses nine chiral centers, and its absolute stereochemistry has been unequivocally confirmed through X-ray crystal analysis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is described as having an intensely bitter taste.[1] It exhibits good solubility in acetone, moderate solubility in chloroform, and is insoluble in carbon disulfide and benzene.[1] A characteristic blood-red coloration is observed when a few drops of a saturated aqueous solution of this compound are treated with strong sulfuric acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₆ | [2][3][4] |

| Molecular Weight | 294.30 g/mol | [2][3][4] |

| CAS Number | 2571-22-4 | [2][5] |

| IUPAC Name | (1S,2R,3S,5R,6R,7R,8S,9R,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.0²,⁷.0³,⁵]dodecane-6,2'-oxirane]-11-one | [4] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 209-212 °C | [2] |

| Solubility | Very soluble in acetone, moderately soluble in chloroform, insoluble in carbon disulfide or benzene. | [1] |

Biological Function and Mechanism of Action

This compound is a potent convulsant neurotoxin that primarily functions as an antagonist of inhibitory neurotransmitter receptors in the central nervous system (CNS).[1][6] Its toxic effects, which include symptoms such as vomiting, headaches, confusion, seizures, and in severe cases, coma and death, are a direct consequence of its ability to block the normal inhibitory signaling in the brain and spinal cord.[1][2]

Antagonism of Glycine Receptors

This compound is a potent and selective antagonist of the glycine receptor (GlyR).[6] Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem. Glycine receptors are ligand-gated ion channels that, upon activation by glycine, allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.

This compound competitively inhibits the binding of glycine to its receptor, thereby preventing the opening of the chloride channel.[1] This blockade of inhibitory signaling leads to a state of disinhibition, resulting in neuronal hyperexcitability, which manifests as convulsions and seizures.

Antagonism of GABA-A Receptors

In addition to its effects on glycine receptors, this compound also acts as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the mammalian CNS. Similar to glycine receptors, GABA-A receptors are ligand-gated chloride ion channels. The binding of GABA to these receptors opens the channel, leading to chloride influx and neuronal hyperpolarization.

This compound's antagonism of GABA-A receptors further contributes to the overall reduction of inhibitory neurotransmission in the CNS, exacerbating the hyperexcitability and convulsant effects.

Quantitative Biological Data

The biological activity of this compound has been quantified in various studies. This section summarizes the available data on its toxicity and receptor interactions.

Table 2: Quantitative Biological Activity of this compound

| Parameter | Value | Species/System | Route of Administration | Reference |

| Toxicity | ||||

| LD₅₀ | 3.0 mg/kg | Female Mice | Intraperitoneal | [2] |

| Receptor Inhibition | ||||

| IC₅₀ (GlyR α1) | 35 ± 1 µM | Recombinant (HEK 293 cells) | - | [1][2] |

| IC₅₀ (GlyR α2) | 15 ± 3 µM | Recombinant (HEK 293 cells) | - | [1][2] |

| IC₅₀ (GlyR α1β) | 51 ± 4 µM | Recombinant (HEK 293 cells) | - | [1][2] |

| IC₅₀ (GlyR α2β) | 41 ± 8 µM | Recombinant (HEK 293 cells) | - | [1][2] |

| Pharmacokinetics | ||||

| Dose (Human Study) | 1.8 µg/kg body weight | Human | Oral (in honey) | [7] |

| Concentration in Honey | ||||

| This compound | 3.6 ± 0.1 µg/g | Honey Sample | - | |

| This compound Monoglucoside | 4.9 ± 0.4 µg/g | Honey Sample | - | |

| This compound Diglucoside | 4.9 ± 0.1 µg/g | Honey Sample | - |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Glycine Receptor Inhibition

This protocol is used to measure the inhibitory effect of this compound on glycine receptors expressed in a cellular model, such as Human Embryonic Kidney (HEK) 293 cells.

Methodology:

-

Cell Culture and Transfection: HEK 293 cells are cultured under standard conditions. The cells are then transiently transfected with plasmids encoding the desired glycine receptor subunits (e.g., α1, α2, α1β, α2β).

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection.

-

The external solution contains (in mM): 150 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

The internal pipette solution contains (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.2.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

Glycine is applied to the cell to elicit a baseline current response.

-

This compound, at various concentrations (e.g., 1-1000 µM), is co-applied with glycine.

-

-

Data Analysis:

-

The inhibition of the glycine-evoked current by this compound is measured.

-

Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

The IC₅₀ value, the concentration of this compound that inhibits 50% of the maximal glycine-induced current, is determined by fitting the data to a sigmoidal dose-response equation.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a conceptual workflow for its analysis.

Glycine Receptor Signaling and this compound Inhibition

Caption: Glycine receptor signaling pathway and its competitive inhibition by this compound.

GABA-A Receptor Signaling and this compound Inhibition

Caption: GABA-A receptor signaling pathway and its non-competitive inhibition by this compound.

Experimental Workflow for this compound Analysis

Caption: A generalized experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent neurotoxic properties and its intricate chemical structure. Its dual antagonistic action on both glycine and GABA-A receptors provides a clear molecular basis for its convulsant effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to further investigate the pharmacology of this compound, develop potential antidotes, or utilize it as a tool to probe the function of inhibitory neurotransmitter systems. The provided visualizations of its mechanism of action and experimental workflows are intended to aid in the conceptual understanding and practical application of this knowledge in a research and development setting. Further research into the detailed pharmacokinetics and metabolism of this compound is warranted to fully comprehend its toxicological profile and to inform clinical management of this compound poisoning.

References

- 1. GABA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Medical Pharmacology: Pharmacokinetics [pharmacology2000.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Tutin: An In-depth Technical Guide on its Antagonism of the Glycine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tutin, a potent neurotoxin found in plants of the Coriaria genus, has long been recognized for its convulsant properties. Historically, its mechanism of action has been linked to the antagonism of inhibitory neurotransmitter receptors. This technical guide provides a comprehensive overview of this compound's activity as a glycine receptor (GlyR) antagonist. It synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows. While recent research has identified calcineurin as a primary target for this compound-induced epilepsy, its effects on the glycine receptor remain a significant aspect of its toxicological profile and a subject of interest for neuropharmacology. This document serves as a technical resource for researchers and professionals in drug development investigating the molecular interactions of neurotoxins and the function of the glycine receptor.

Introduction to this compound and the Glycine Receptor

This compound is a sesquiterpenoid neurotoxin that can cause symptoms ranging from seizures and muscle spasticity to respiratory paralysis.[1] Its toxic effects are attributed to its overstimulation of the central nervous system.[1] One of the key mechanisms underlying this hyperexcitability is the inhibition of inhibitory neurotransmission. Early studies pointed towards the involvement of both GABA and glycine receptors in this compound's mechanism of action.[1]

The glycine receptor (GlyR) is a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission, predominantly in the spinal cord and brainstem.[2] GlyRs are pentameric structures composed of α and β subunits that form a central chloride-permeable pore.[2] The binding of glycine to its receptor opens this channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus reducing neuronal excitability.[2] Antagonism of this receptor can therefore lead to disinhibition and subsequent hyperexcitability, consistent with the convulsant effects of toxins like this compound.

Quantitative Analysis of this compound's Glycine Receptor Antagonism

Electrophysiological studies have been instrumental in quantifying the inhibitory effects of this compound on various glycine receptor subtypes. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of an antagonist. The following table summarizes the reported IC50 values for this compound on different recombinant glycine receptors expressed in Human Embryonic Kidney (HEK) 293 cells.

| Glycine Receptor Subtype | IC50 (µM) | Reference |

| α1 Homomeric | 35 ± 1 | [2] |

| α2 Homomeric | 15 ± 3 | [2] |

| α1β Heteromeric | 51 ± 4 | [2] |

| α2β Heteromeric | 41 ± 8 | [2] |

Table 1: IC50 values of this compound for different glycine receptor subtypes. The data indicates that this compound exhibits a concentration-dependent inhibition of glycine receptors, with a higher potency for the α2 homomeric subtype.[2] The co-expression of the β subunit appears to reduce the potency of this compound.[2]

Molecular Mechanism of Action

Studies on recombinant glycine receptors suggest that this compound acts as a competitive antagonist .[2] This mode of action implies that this compound likely binds to the same site as glycine, or a site that allosterically prevents glycine binding, thereby preventing the opening of the ion channel. The inhibitory effect of this compound was found to be independent of membrane potential and reversible, suggesting a site of action that is not within the ion channel pore itself.[2]

Glycine Receptor Signaling Pathway and this compound's Interference

The following diagram illustrates the canonical signaling pathway of the glycine receptor and the point of intervention by this compound.

Experimental Protocols

The characterization of this compound as a glycine receptor antagonist has been primarily achieved through electrophysiological techniques, specifically whole-cell patch-clamp recordings from cells expressing recombinant glycine receptors.

Whole-Cell Patch-Clamp Recording of Glycine-Evoked Currents in HEK293 Cells

This protocol is a representative methodology for assessing the effect of compounds like this compound on glycine receptors.

I. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK) 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Transfect the cells with plasmid cDNAs encoding the desired human glycine receptor subunits (e.g., α1, α2, and β) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene like Green Fluorescent Protein (GFP) is recommended to identify successfully transfected cells.

-